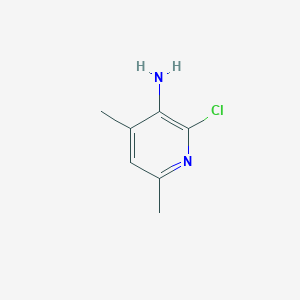

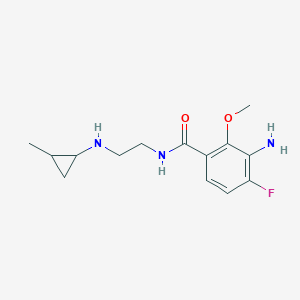

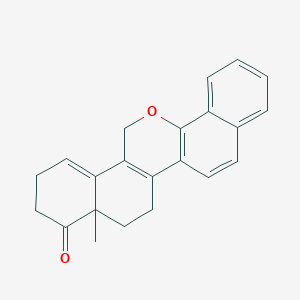

![molecular formula C16H18BrN5 B140186 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 956025-99-3](/img/structure/B140186.png)

3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Übersicht

Beschreibung

“3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” is a member of the class of pyrazolopyrimidines that is pyrazolo [3,4-d]pyrimidin-4-amine bearing additional tert-butyl and 3-bromobenzyl substituents at positions 1 and 3 respectively . It is an ATP-competitive inhibitor of CDPK1 and AKT kinase .

Molecular Structure Analysis

The molecular formula of this compound is C16H18BrN5 . The InChI and Canonical SMILES representations provide a textual representation of the molecule’s structure . For a detailed structural analysis, specialized software or a qualified chemist would be required.Physical And Chemical Properties Analysis

The molecular weight of this compound is 360.25 g/mol . Other physical and chemical properties such as solubility, melting point, etc., are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Cell Biology

3BrB-PP1 has been used in the study of mitosis in fission yeast . It has been shown to enhance the sensitivity of analogue-sensitive kinases, which are tools for the generation of conditional analogue-sensitive kinase alleles in a variety of model organisms . This has been particularly useful in studying the regulation of the cell cycle and the process of cell division .

Biochemistry

3BrB-PP1 is an ATP-competitive inhibitor of CDPK1 and AKT kinase . It has been used to study the role of these kinases in various biochemical processes. The compound’s ability to specifically inhibit the activity of protein kinase with mutations in the ATP-binding pocket has been leveraged in various biochemical studies .

Genetics

In genetics, 3BrB-PP1 has been used to study the effects of mutations in the ATP-binding pocket of protein kinases . It has been shown to specifically inhibit the activity of protein kinase with such mutations .

Molecular Biology

3BrB-PP1 has been used in molecular biology to study the effects of mutations in the ATP-binding pocket of protein kinases . It has been shown to specifically inhibit the activity of protein kinase with such mutations .

Pharmacology

3BrB-PP1 is an ATP-competitive analog that can specifically inhibit the activity of protein kinase with mutations in the ATP-binding pocket . This makes it a valuable tool in pharmacological research, particularly in the study of diseases related to dysregulation of protein kinase activity.

Immunology

While there is limited information available on the use of 3BrB-PP1 in immunology, its role as an ATP-competitive inhibitor of CDPK1 and AKT kinase suggests potential applications in the study of immune responses, as these kinases are known to play roles in immune cell signaling.

Wirkmechanismus

Target of Action

3BrB-PP1, also known as 3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine, is an ATP-competitive inhibitor . Its primary targets are CDPK1 and AKT kinase . These kinases play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

3BrB-PP1 operates by competitively inhibiting ATP . It specifically inhibits the activity of protein kinases with mutations in the ATP-binding pocket . This interaction results in the inhibition of the kinase activity, thereby affecting the phosphorylation process essential for the activation of downstream proteins .

Biochemical Pathways

The inhibition of CDPK1 and AKT kinase by 3BrB-PP1 affects multiple biochemical pathways. AKT kinase, for instance, is a central node in the cell signaling pathway, and its inhibition can affect processes like cell cycle progression, apoptosis, and cell growth .

Result of Action

The molecular effect of 3BrB-PP1 involves the inhibition of kinase activity, which subsequently affects the phosphorylation of downstream proteins . On a cellular level, this can lead to changes in various cellular processes controlled by these kinases, such as cell growth and survival .

Eigenschaften

IUPAC Name |

3-[(3-bromophenyl)methyl]-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5/c1-16(2,3)22-15-13(14(18)19-9-20-15)12(21-22)8-10-5-4-6-11(17)7-10/h4-7,9H,8H2,1-3H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTICVONBLRGQJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647751 | |

| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine | |

CAS RN |

956025-99-3 | |

| Record name | 3-[(3-Bromophenyl)methyl]-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3BrB-PP1 affect Toxoplasma gondii and what are the potential downstream effects?

A1: While the exact mechanism of action remains under investigation, research suggests that 3BrB-PP1, a protein kinase inhibitor analog, exhibits bradyzoite-inducing effects in Toxoplasma gondii. [] Bradyzoites are the slow-growing, encysted form of the parasite, responsible for chronic toxoplasmosis in humans. This differentiation process is crucial for the parasite's survival within the host.

Q2: Can you elaborate on the research methods employed to study the impact of 3BrB-PP1 on Toxoplasma gondii?

A2: Researchers utilized a novel high-throughput screening system employing a reporter parasite, PLK/DLUC_1C9, engineered to express firefly luciferase under the control of the bradyzoite-specific BAG1 promoter. [] This system enabled the rapid and sensitive detection of bradyzoite differentiation in response to 3BrB-PP1 and other compounds. This approach, coupled with potential structural studies like the one hinting at TgCDPK1 interaction, [] facilitates a deeper understanding of the compound's influence on Toxoplasma gondii at a molecular level.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

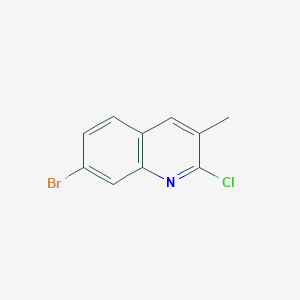

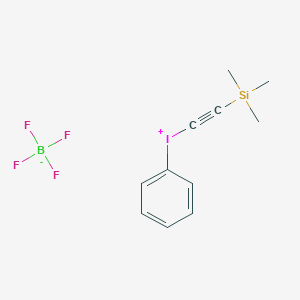

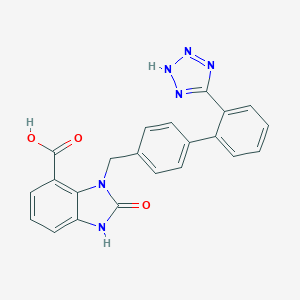

![2-[4-(4,5-Dimethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B140120.png)

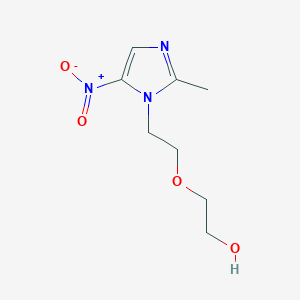

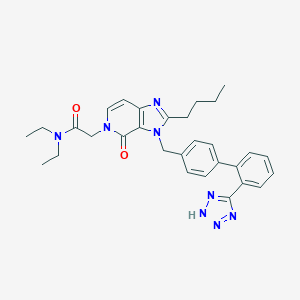

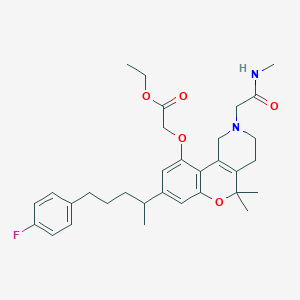

![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)

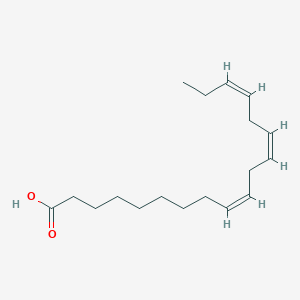

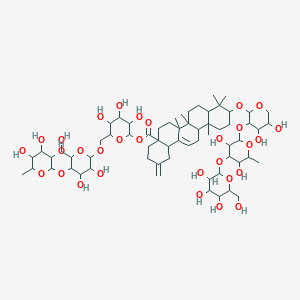

![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)